KAN0438757

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

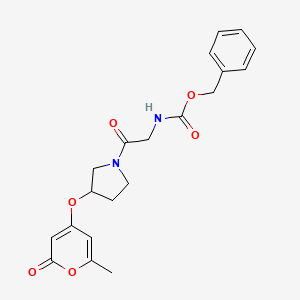

KAN0438757 est un inhibiteur sélectif et nouveau de la 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). La PFKFB3 est une enzyme qui joue un rôle crucial dans la glycolyse, une voie métabolique souvent surexprimée dans les cellules cancéreuses. This compound a montré des résultats prometteurs dans l'inhibition de la prolifération et de la migration de diverses cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer .

Méthodes De Préparation

La synthèse du KAN0438757 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse commence généralement par la préparation d'un intermédiaire de phénylsulfonamide, suivie d'une série de réactions pour introduire les groupes fonctionnels nécessaires. L'étape finale implique le couplage de l'intermédiaire avec un réactif approprié pour former le this compound. Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

KAN0438757 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Hydrolyse : Le composé peut être hydrolysé pour se décomposer en composants plus petits.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium, et les acides ou les bases pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

KAN0438757 a une large gamme d'applications en recherche scientifique, notamment :

Recherche sur le cancer : this compound a été largement étudié pour son potentiel à inhiber la prolifération et la migration des cellules cancéreuses. .

Études métaboliques : Le composé est utilisé pour étudier le rôle de la PFKFB3 dans la glycolyse et son impact sur le métabolisme cellulaire. .

Maladies inflammatoires : This compound a montré un potentiel dans la réduction de l'inflammation en ciblant la voie Nrf2/HO-1, ce qui en fait un candidat pour le traitement des maladies inflammatoires comme la pancréatite aiguë.

Développement de médicaments : Le composé sert de molécule principale pour développer de nouveaux médicaments ciblant la PFKFB3 et les voies associées

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la PFKFB3, une enzyme impliquée dans la glycolyse. En inhibant la PFKFB3, this compound réduit les niveaux de fructose-2,6-bisphosphate, un régulateur clé de la glycolyse. Cette inhibition entraîne une diminution du flux glycolytique, réduisant ainsi l'apport énergétique aux cellules cancéreuses. Le composé active également les voies de signalisation inflammatoire Nrf2/HO-1, contribuant à ses effets anti-inflammatoires .

Mécanisme D'action

KAN0438757 exerts its effects by selectively inhibiting PFKFB3, an enzyme involved in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to a decrease in glycolytic flux, thereby reducing the energy supply to cancer cells. The compound also activates the Nrf2/HO-1 inflammatory signaling pathways, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

KAN0438757 est unique par rapport aux autres inhibiteurs de la PFKFB3 en raison de sa grande sélectivité et de sa puissance. Des composés similaires comprennent :

PFK15 : Un puissant inhibiteur de la PFKFB3, mais avec des propriétés pharmacocinétiques différentes.

PFK158 : Similaire au PFK15, mais avec une stabilité et une efficacité améliorées.

This compound se distingue par sa capacité à inhiber efficacement la prolifération et la migration des cellules cancéreuses avec une toxicité minimale, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFCYMUXHUTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)

![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2622360.png)

![6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid](/img/structure/B2622362.png)

![N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2622364.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)

![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)

![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2622374.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine](/img/structure/B2622375.png)